

# In-Depth Technical Guide: Structure Elucidaion of N-Boc-D-cyclohexylglycinol

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## Compound of Interest

Compound Name: *N-Boc-D-cyclohexylglycinol*

Cat. No.: B069588

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## Introduction

**N-Boc-D-cyclohexylglycinol**, also known by its IUPAC name tert-butyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a bulky cyclohexyl group and a protected amine, makes it a valuable component in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical intermediates. The precise elucidation of its structure is paramount for its effective application and for ensuring the stereochemical integrity of the final products.

This technical guide provides a summary of the key identifiers for **N-Boc-D-cyclohexylglycinol**. Despite an extensive search of scientific literature, specific experimental data for the complete structural elucidation of this particular molecule, including detailed NMR and mass spectrometry data, is not readily available in public databases. Therefore, this guide will also present a general, representative experimental protocol for the synthesis and characterization of similar N-Boc protected amino alcohols, which would be applicable for the elucidation of the target molecule's structure.

## Core Molecular Information

A summary of the fundamental properties of **N-Boc-D-cyclohexylglycinol** is provided in the table below.

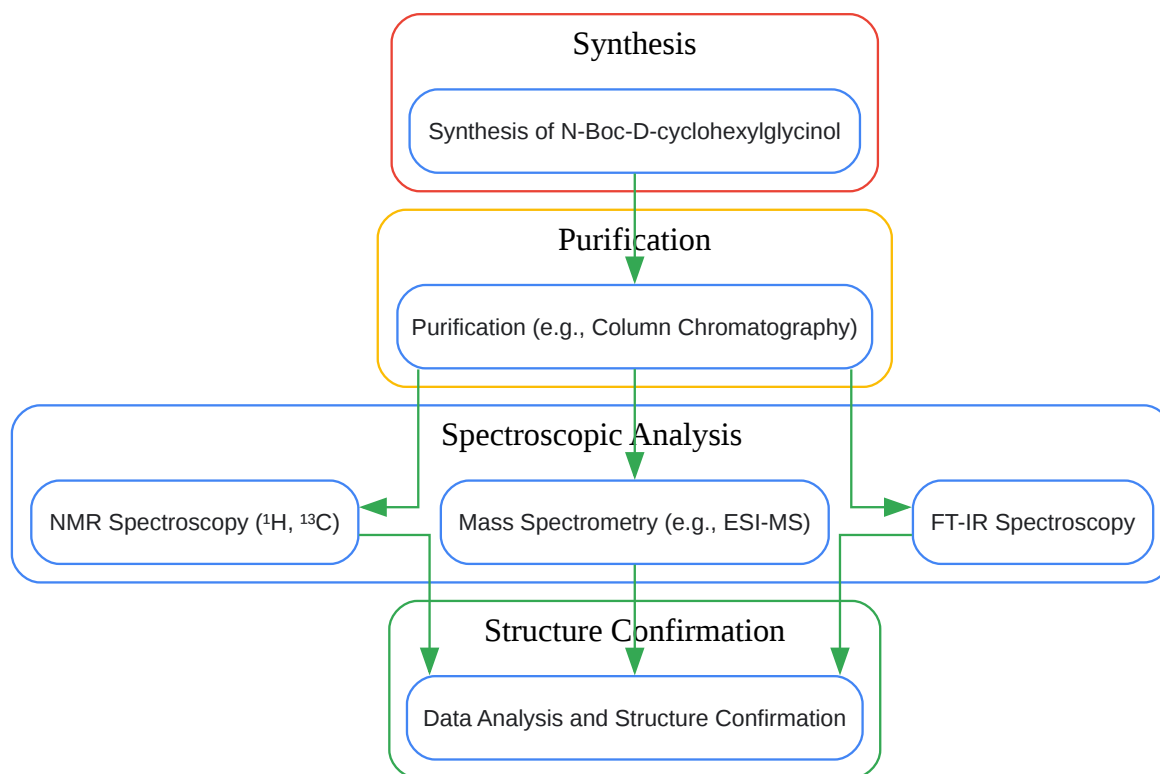
Property	Value
Chemical Formula	C <sub>13</sub> H <sub>25</sub> NO <sub>3</sub> <sup>[1]</sup>
Molecular Weight	243.34 g/mol <sup>[1]</sup>
CAS Number	188348-00-7
Synonyms	tert-butyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate, Boc-D-Chg-OL

## Structure and Key Features

The chemical structure of **N-Boc-D-cyclohexylglycinol** consists of a cyclohexylglycinol backbone. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The presence of a chiral center at the carbon bearing the protected amino and cyclohexyl groups, along with a primary alcohol, provides multiple points for further chemical modification.

## Hypothetical Structure Elucidation Workflow

The structural confirmation of **N-Boc-D-cyclohexylglycinol** would typically involve a combination of spectroscopic techniques. The following diagram illustrates a standard workflow for such a structure elucidation process.



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Caption: A typical experimental workflow for the synthesis and structural elucidation of an organic compound.

## Experimental Protocols (Representative)

While a specific, detailed experimental protocol for the synthesis of **N-Boc-D-cyclohexylglycinol** is not available, a general procedure for the reduction of an N-Boc protected amino acid to the corresponding amino alcohol is a common and effective method.

### Synthesis of **N-Boc-D-cyclohexylglycinol** (General Protocol)

- Starting Material: N-Boc-D-cyclohexylglycine.
- Reaction: The N-Boc-D-cyclohexylglycine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

- **Reduction:** The solution is cooled to 0°C, and a reducing agent, such as borane-tetrahydrofuran complex (BH<sub>3</sub>·THF) or lithium aluminum hydride (LiAlH<sub>4</sub>), is added dropwise. The reaction mixture is then typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow addition of water or an acidic solution at 0°C.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the pure **N-Boc-D-cyclohexylglycinol**.

#### Characterization Protocols

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Expected signals would include those for the tert-butyl protons of the Boc group, the methine proton adjacent to the nitrogen, the methylene protons of the alcohol, and the protons of the cyclohexyl ring.
  - <sup>13</sup>C NMR: A <sup>13</sup>C NMR spectrum is recorded on the same instrument. Expected signals would correspond to the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the cyclohexyl ring, the methine carbon, and the methylene carbon of the alcohol.
- **Mass Spectrometry (MS):**
  - The molecular weight of the compound is confirmed using a mass spectrometer, typically with electrospray ionization (ESI). The expected mass-to-charge ratio ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) would be observed.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:**

- An FTIR spectrum is obtained to identify characteristic functional groups. Expected peaks would include a broad O-H stretch for the alcohol, an N-H stretch for the carbamate, and a strong C=O stretch for the carbonyl of the Boc group.

## Data Presentation (Hypothetical)

As no specific experimental data was found, the following tables represent the kind of data that would be expected from the analyses described above. The chemical shifts are estimations based on similar known compounds.

Table 1: Hypothetical  $^1\text{H}$  NMR Data for **N-Boc-D-cyclohexylglycinol** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~4.80	d	1H	NH
~3.70 - 3.55	m	2H	$\text{CH}_2\text{OH}$
~3.50	m	1H	CH-NHBoc
~1.80 - 1.60	m	5H	Cyclohexyl-H
1.45	s	9H	$\text{C}(\text{CH}_3)_3$
~1.30 - 1.00	m	6H	Cyclohexyl-H

Table 2: Hypothetical  $^{13}\text{C}$  NMR Data for **N-Boc-D-cyclohexylglycinol** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Assignment
~156.0	C=O (Boc)
~79.5	C(CH <sub>3</sub> ) <sub>3</sub>
~65.0	CH <sub>2</sub> OH
~55.0	CH-NHBoc
~40.0	Cyclohexyl-CH
~29.0, 26.5, 26.0	Cyclohexyl-CH <sub>2</sub>
28.4	C(CH <sub>3</sub> ) <sub>3</sub>

Table 3: Hypothetical Mass Spectrometry Data for **N-Boc-D-cyclohexylglycinol**

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	244.1907	To be determined
[M+Na] <sup>+</sup>	266.1726	To be determined

## Conclusion

**N-Boc-D-cyclohexylglycinol** is a key chiral intermediate whose structural integrity is crucial for its applications in synthetic chemistry. While specific, publicly available experimental data for its complete structure elucidation is currently limited, its structure can be confidently confirmed using standard analytical techniques such as NMR, MS, and FTIR spectroscopy following a well-established synthesis and purification protocol. The information and representative protocols provided in this guide offer a solid foundation for researchers working with this and similar molecules.

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## References

- 1. scbt.com [scbt.com]
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